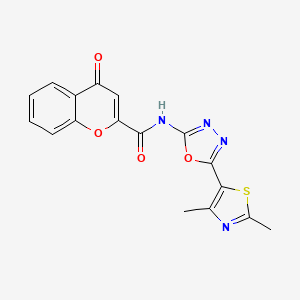

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C17H12N4O4S and its molecular weight is 368.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising three distinct heterocyclic moieties: thiazole, oxadiazole, and chromene. The presence of these functional groups is crucial for its biological activity. The molecular formula is C18H15N5O4S, with a molecular weight of 397.4 g/mol .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

1. Enzyme Inhibition:

The compound may inhibit specific enzymes that are crucial for cell proliferation and survival. For instance, it has been shown to affect pathways involved in apoptosis and cell cycle regulation.

2. Receptor Binding:

Binding to receptors can alter signaling pathways that lead to various biological effects, including anti-inflammatory and anticancer activities.

3. Interaction with DNA:

Some studies suggest that the compound may interact with DNA or RNA, potentially leading to cytotoxic effects in cancer cells .

Anticancer Activity

This compound has been evaluated for its anticancer properties against several human cancer cell lines:

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| MCF-7 | 1.08 | Doxorubicin |

| HCT-116 | 1.48 | Doxorubicin |

| A549 | 1.61 | Vinblastine |

| HepG2 | 1.98 | Colchicine |

These results indicate significant cytotoxic effects against various cancer types, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies indicate that it can disrupt bacterial virulence factors and modulate biochemical pathways associated with infection control . This suggests a dual role in both anticancer and antimicrobial applications.

Structure-Activity Relationship (SAR)

The SAR of this compound highlights the importance of specific substituents on the thiazole and oxadiazole rings for enhancing biological activity:

Key Findings:

- Thiazole Ring: Essential for cytotoxic activity; modifications at the 5-position significantly impact efficacy.

- Oxadiazole Ring: Plays a crucial role in receptor binding and enzyme inhibition.

Research indicates that methyl substitutions on the thiazole ring enhance potency by increasing electron density and improving interactions with biological targets .

Case Studies

Several studies have successfully explored the biological activity of compounds structurally related to this compound:

- Evren et al. (2019) reported on a series of thiazole derivatives that exhibited selective cytotoxicity against A549 cells with IC50 values comparable to established chemotherapeutics .

- Recent Research (2020) highlighted novel chromene derivatives that demonstrated significant anticancer activity across multiple cell lines while exhibiting low toxicity towards normal cells .

Applications De Recherche Scientifique

Anticancer Activity

The compound exhibits promising anticancer properties, attributed to its structural features that allow interaction with various biological targets. Research indicates that derivatives of chromene compounds can inhibit the growth of several cancer cell lines effectively. For example:

- Mechanism of Action : The compound's effectiveness is linked to its ability to disrupt key cellular processes involved in tumor growth and proliferation. It interacts with enzymes and receptors critical for cancer cell survival, leading to apoptosis (programmed cell death) in malignant cells .

-

Case Studies :

- A study demonstrated that chromene derivatives showed significant cytotoxicity against human tumor cells, with some compounds achieving IC50 values below 1 μM .

- Another investigation reported that specific modifications on the chromene scaffold enhanced antitumor potency, particularly through halogenation at strategic positions on the molecule .

Antimicrobial Properties

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has been evaluated for its antimicrobial effects:

- Biological Targets : The compound's interactions with bacterial virulence factors suggest a potential role in combating infections by inhibiting critical cellular processes in pathogens.

- Research Findings : Studies have shown that this compound can modulate the activity of enzymes involved in bacterial metabolism, leading to reduced virulence and increased susceptibility to existing antibiotics .

Biochemical Modulation

The compound serves as a versatile scaffold for the development of new therapeutic agents due to its ability to modulate various biochemical pathways:

- Enzyme Inhibition : Research indicates that this compound can inhibit key enzymes such as α-glucosidase and tyrosinase. This inhibition is significant for conditions like diabetes and hyperpigmentation disorders .

Data Table: Summary of Biological Activities

Analyse Des Réactions Chimiques

Synthetic Pathways

The synthesis involves multi-step protocols, leveraging cyclization, condensation, and cross-coupling reactions.

Chromene Core Formation

The 4H-chromene scaffold is synthesized via Knoevenagel condensation and cyclization :

-

Step 1 : Resorcinol reacts with ethyl cyanoacetate or malononitrile in the presence of a base catalyst (e.g., diethylamine, Ca(OH)₂, or PoPINO) to form a substituted chromene precursor .

-

Step 2 : Acidic or thermal conditions induce cyclization, yielding the 4-oxo-4H-chromene backbone .

Key Catalysts and Reaction Conditions

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Diethylamine | Ethanol | Reflux | 85–92 |

| Ca(OH)₂ | Methanol | RT | 78–88 |

| PoPINO | Water | RT | 90–95 |

Thiazole-Oxadiazole Moiety Assembly

The thiazole and oxadiazole rings are constructed via:

-

Thiazole synthesis : Cyclocondensation of thioureas with α-haloketones or via Hantzsch thiazole synthesis .

-

Oxadiazole formation : Hydrazide intermediates undergo cyclization with carbonyl compounds (e.g., using POCl₃ or PPA).

Example Reaction :

2-Amino-5-methylthiazole+4-Oxo-4H-chromene-2-carbonyl chlorideDMAP, DCMIntermediate A

Carboxamide Group

The carboxamide (-CONH-) participates in:

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding 4-oxo-4H-chromene-2-carboxylic acid .

-

Nucleophilic substitution : Reacts with alkyl/aryl halides to form N-alkylated derivatives .

Hydrolysis Mechanism :

R-CONH-R’H⁺ or OH⁻R-COOH+R’-NH₂

Chromene Ketone (4-Oxo Group)

The 4-oxo group undergoes:

-

Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.

-

Condensation : Forms Schiff bases with primary amines (e.g., aniline) .

Schiff Base Formation :

4-Oxo-chromene+R-NH₂→R-N=CH-chromene+H₂O

Thiazole and Oxadiazole Rings

-

Thiazole : Electrophilic substitution at C-2 or C-5 positions (e.g., bromination with Br₂/Fe) .

-

Oxadiazole : Ring-opening under strong acidic conditions (H₂SO₄) or nucleophilic attack at the N-2 position.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings due to aromatic halide substituents (if present):

Example Suzuki Coupling :

Thiazole-Br+Ar-B(OH)₂Pd(PPh₃)₄, K₂CO₃Thiazole-Ar

Stability and Degradation

-

Photodegradation : The chromene core undergoes [4π] electrocyclic ring-opening under UV light, forming a conjugated dienone .

-

Oxidative Stability : Resistant to atmospheric oxidation but degrades in the presence of strong oxidizers (e.g., KMnO₄).

Reaction Optimization Insights

Propriétés

IUPAC Name |

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O4S/c1-8-14(26-9(2)18-8)16-20-21-17(25-16)19-15(23)13-7-11(22)10-5-3-4-6-12(10)24-13/h3-7H,1-2H3,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPYHDOMXWTLRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.